![molecular formula C17H16FN2OS+ B1229562 5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol
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Overview
Description
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol is a substituted aniline.
Scientific Research Applications
Anticancer Potential
The imidazo[2,1-b]thiazole derivative, similar in structure to 5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol, has shown potential as an anticancer agent. Novel analogues of this compound, with variations in the aralkyl group and imidazothiadiazole molecules, have demonstrated strong cytotoxicity against leukemia cells. These findings suggest potential chemotherapeutic applications (Karki et al., 2011).
Anti-inflammatory Activity
A regiospecific synthesis of imidazo[2,1-b]thiazole derivatives, structurally related to the compound of interest, displayed anti-inflammatory activity. This was confirmed through a mouse ear inflammation assay, although the inhibition of edema was less effective compared to a known anti-inflammatory agent (Shilcrat et al., 1991).
Structural Analysis
Studies on closely related imidazo[2,1-b]thiazole derivatives have provided insights into their molecular structure. For instance, the crystal structure of a 5,6-dihydroimidazo[2,1-b]thiazole derivative showed the planarity of phenyl, pyrazole, and thiazole rings, which is important for understanding their biological activity (Zukerman-Schpector).
Anthelmintic and Anti-inflammatory Activities
Some novel imidazo[2,1-b]thiazole sulfides and sulfones have shown significant anthelmintic and anti-inflammatory activities. This suggests a potential for the development of new therapeutic agents (Shetty et al., 2010).
Antimicrobial and Antituberculosis Activities
Imidazo[2,1-b]thiazole derivatives have been synthesized with promising antimicrobial activities, including against Mycobacterium tuberculosis, highlighting their potential in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010); (Abhale et al., 2016).
properties
Product Name |
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol |
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Molecular Formula |
C17H16FN2OS+ |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol |
InChI |
InChI=1S/C17H16FN2OS/c18-14-8-6-13(7-9-14)17(21)12-19(15-4-2-1-3-5-15)16-20(17)10-11-22-16/h1-9,21H,10-12H2/q+1 |
InChI Key |
LWQDKRRUELJQKU-UHFFFAOYSA-N |
SMILES |
C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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